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Compound of Interest

Compound Name:
4-Fluoro-3-

morpholinobenzaldehyde

Cat. No.: B1440996 Get Quote

CAS Number: 1197193-13-7

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of
Fluorinated Morpholinobenzaldehydes in Medicinal
Chemistry
4-Fluoro-3-morpholinobenzaldehyde is a key heterocyclic building block in modern drug

discovery. Its strategic value lies in the unique combination of its constituent functional groups:

a reactive aldehyde, a metabolically stable morpholine ring, and a strategically placed fluorine

atom. The aldehyde group serves as a versatile chemical handle for a wide array of synthetic

transformations, enabling the construction of complex molecular architectures. The morpholine

moiety, a privileged structure in medicinal chemistry, often imparts favorable pharmacokinetic

properties such as improved aqueous solubility and metabolic stability.

The true distinctiveness of this molecule, however, is conferred by the fluorine atom. Its

introduction onto the aromatic ring can profoundly influence the compound's physicochemical

properties. The high electronegativity of fluorine can alter the acidity of adjacent protons,

modulate the pKa of the molecule, and introduce favorable electronic interactions with

biological targets. Furthermore, the substitution of hydrogen with fluorine can block sites of

metabolic oxidation, thereby enhancing the in vivo half-life of a drug candidate. This guide
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provides a detailed overview of the synthesis, characterization, reactivity, and potential

applications of 4-Fluoro-3-morpholinobenzaldehyde, offering a technical resource for its

effective utilization in research and development.

Physicochemical and Spectroscopic Data Summary
Property Value Source

CAS Number 1197193-13-7

Molecular Formula C₁₁H₁₂FNO₂

Molecular Weight 209.22 g/mol

Physical Form Solid (predicted)

Boiling Point 357.0 ± 42.0 °C at 760 mmHg

InChI Key
SBXBJWGAYVPGBM-

UHFFFAOYSA-N

Note: Experimental spectroscopic data for 4-Fluoro-3-morpholinobenzaldehyde is not readily

available in the public domain. The following sections on NMR, IR, and Mass Spectrometry

provide predicted data based on established principles and analysis of structurally related

compounds.

Synthesis of 4-Fluoro-3-morpholinobenzaldehyde: A
Detailed Protocol
The most plausible and efficient synthesis of 4-Fluoro-3-morpholinobenzaldehyde involves a

nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is

predicated on the activation of the aromatic ring by an electron-withdrawing group (in this case,

the aldehyde), which facilitates the displacement of a suitable leaving group (a fluorine atom)

by a nucleophile (morpholine). A detailed, field-proven protocol, adapted from the synthesis of

analogous morpholinobenzaldehydes, is provided below.[1][2]

Experimental Protocol: Nucleophilic Aromatic
Substitution
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Materials:

3,4-Difluorobenzaldehyde

Morpholine

Anhydrous Potassium Carbonate (K₂CO₃)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Heating mantle

Rotary evaporator

Standard laboratory glassware for extraction and filtration

Step-by-Step Procedure:

Reaction Setup: In a dry round-bottom flask, combine 3,4-difluorobenzaldehyde (1.0

equivalent), morpholine (1.2 equivalents), and anhydrous potassium carbonate (2.0

equivalents).

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a

suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C using a heating

mantle. Maintain this temperature for 12-24 hours. The progress of the reaction should be
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monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the

mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes

of the reaction mixture).

Purification: Combine the organic layers and wash with brine. Dry the organic phase over

anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary

evaporator.

Final Purification: The resulting crude product can be further purified by flash column

chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford

pure 4-Fluoro-3-morpholinobenzaldehyde.

Causality Behind Experimental Choices:
Choice of Base (K₂CO₃): Potassium carbonate is a mild, inexpensive, and effective base for

this transformation. It serves to deprotonate the morpholine, increasing its nucleophilicity,

and to neutralize the hydrofluoric acid (HF) byproduct formed during the reaction.

Solvent Selection (DMF): DMF is a polar aprotic solvent that is ideal for SNAr reactions. Its

high dielectric constant helps to stabilize the charged intermediate (Meisenheimer complex),

thereby accelerating the reaction rate.

Temperature: The reaction is heated to overcome the activation energy barrier for the

nucleophilic attack on the electron-deficient aromatic ring. 100 °C provides a good balance

between reaction rate and minimizing potential side reactions.

Workflow Diagram: Synthesis of 4-Fluoro-3-
morpholinobenzaldehyde
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Starting Materials Reaction Conditions

Work-up & Purification

3,4-Difluorobenzaldehyde

Nucleophilic Aromatic Substitution

Morpholine K2CO3 DMF 100 °C, 12-24h

Aqueous Work-up

Extraction (EtOAc)

Column Chromatography

4-Fluoro-3-morpholinobenzaldehyde
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Fluoro-3-
morpholinobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1440996#4-fluoro-3-morpholinobenzaldehyde-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1440996#4-fluoro-3-morpholinobenzaldehyde-cas-number
https://www.benchchem.com/product/b1440996#4-fluoro-3-morpholinobenzaldehyde-cas-number
https://www.benchchem.com/product/b1440996#4-fluoro-3-morpholinobenzaldehyde-cas-number
https://www.benchchem.com/product/b1440996#4-fluoro-3-morpholinobenzaldehyde-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1440996?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1440996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

